Smurf1-IN-A01 Smurf1-IN-A01 A01 is an inhibitor of Smad ubiquitination regulatory factor 1 (Smurf1) ubiquitin ligase (Kd = 3.67 nM). It inhibits Smurf1-mediated ubiquitination of Smad1/5 and increases Smad1/5 protein levels in C2C12 cells stimulated with bone morphogenic protein 2 (BMP2) in a concentration-dependent manner. A01 (2 μM) increases BMP2-induced mRNA expression of alkaline phosphatase (ALP), osteocalcin, and type-1 collagen in MC3T3-E1 mouse pre-osteoblasts.
Smurf1-IN-A01 is an inhibitor of negatively regulatory factor Smurf1 for promoting bone formation.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0543456
InChI: InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3
SMILES: CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Molecular Formula: C22H20ClF3N4O3S
Molecular Weight: 512.9 g/mol

Smurf1-IN-A01

CAS No.:

Cat. No.: VC0543456

Molecular Formula: C22H20ClF3N4O3S

Molecular Weight: 512.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Smurf1-IN-A01 -

Specification

Molecular Formula C22H20ClF3N4O3S
Molecular Weight 512.9 g/mol
IUPAC Name [4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[4-(5-methylpyrazol-1-yl)phenyl]methanone
Standard InChI InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3
Standard InChI Key QFYLTUDRXBNZFQ-UHFFFAOYSA-N
SMILES CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Canonical SMILES CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Smurf1-IN-A01

Structural and Solubility Characteristics

Smurf1-IN-A01 has the chemical formula C22H20ClF3N4O3S\text{C}_{22}\text{H}_{20}\text{ClF}_{3}\text{N}_{4}\text{O}_{3}\text{S} and a molecular weight of 512.93 g/mol . The compound is sparingly soluble in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) at 62.5 mg/mL (121.85 mM) . Stability studies recommend storage at 4°C with protection from light, while stock solutions stored at -80°C retain efficacy for up to six months .

Table 1: Stock Solution Preparation Guidelines

ConcentrationVolume Required (1 mg)Volume Required (5 mg)Volume Required (10 mg)
1 mM1.9496 mL9.7479 mL19.4958 mL
5 mM0.3899 mL1.9496 mL3.8992 mL
10 mM0.195 mL0.9748 mL1.9496 mL

Selectivity and Binding Kinetics

Smurf1-IN-A01 exhibits high selectivity for Smurf1 over related E3 ubiquitin ligases, as demonstrated by surface plasmon resonance (SPR) assays . Its kd of 3.664 nM positions it as one of the most potent Smurf1 inhibitors reported to date . This selectivity is critical for minimizing off-target effects in cellular assays, particularly in pathways involving Smad1/5 stabilization .

Mechanism of Action: Targeting the Smurf1-Smad Axis

Regulation of BMP Signaling

Smurf1 ubiquitinates Smad1/5 for proteasomal degradation, thereby dampening BMP-2 signaling . By inhibiting Smurf1, Smurf1-IN-A01 increases cytoplasmic levels of Smad1/5, promoting their translocation to the nucleus and enhancing transcription of BMP-responsive genes such as Id1 and Runx2 . This mechanism has been validated in lens epithelial cells (LECs), where A01 treatment elevated pSmad1/5 levels by 2.3-fold compared to controls .

Cross-Talk with TGF-β and NF-κB Pathways

Emerging evidence suggests that Smurf1-IN-A01 also modulates TGF-β-driven epithelial-mesenchymal transition (EMT) by stabilizing Smad7, a negative regulator of TGF-β receptor I . In retinal pigment epithelial (RPE) cells, A01 reduced TGF-β1-induced EMT markers (α-SMA, fibronectin) by 40–60% while suppressing NF-κB phosphorylation and NLRP3 inflammasome activation . These pleiotropic effects highlight its potential in treating fibrotic disorders.

Preclinical Research Findings

Fibrotic Cataract Models

In a murine anterior subcapsular cataract (ASC) model, intravitreal administration of 10 μM A01 reduced subcapsular opacity volume by 58% and suppressed EMT in LECs . RNA sequencing revealed downregulation of Tgfb1, Bmp2, and EMT-associated genes (Snail1, Twist1) following treatment . Concurrently, Smad1/5 protein levels increased by 3.1-fold, confirming target engagement .

Retinal Degeneration Applications

In sodium iodate (NaIO₃)-induced retinal degeneration models, A01 (5 μg intravitreal injection) preserved retinal structure, reducing photoreceptor apoptosis by 70% and inhibiting IL-1β secretion . Mechanistically, it disrupted the Smurf1/β-TrCP axis, stabilizing IκBα and attenuating NF-κB-driven inflammation .

Oncology Research Insights

Though preliminary, studies in bladder cancer cell lines indicate that A01 potentiates BMP signaling to inhibit mesenchymal cell migration . When combined with BMP ligands, it reduced metastatic potential by 45%, suggesting utility in curbing epithelial-to-mesenchymal plasticity .

Therapeutic Implications and Challenges

Neurodegenerative Disorders

By stabilizing Smad1/5, A01 may enhance neuroprotective BMP signaling in conditions like Alzheimer’s disease. Early-stage in vitro models show a 30% increase in neuronal survival under oxidative stress, though in vivo validation is pending .

Limitations and Future Directions

Current research is limited to preclinical models, with no clinical trials reported. Key challenges include optimizing pharmacokinetics and assessing off-target effects in chronic dosing regimens. Second-generation analogs with improved solubility and brain penetrance are under development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator